1-(2-Methoxyethyl)piperidin-4-ol
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Overview
Description
“1-(2-Methoxyethyl)piperidin-4-ol” is a chemical compound with the CAS Number: 512778-95-9 . It has a molecular weight of 159.23 and its IUPAC name is 1-(2-methoxyethyl)-4-piperidinol . The compound is typically stored at room temperature .
Molecular Structure Analysis
The linear formula for “this compound” is C8H17NO2 . The InChI code for this compound is 1S/C8H17NO2/c1-11-7-6-9-4-2-8(10)3-5-9/h8,10H,2-7H2,1H3 .
Physical and Chemical Properties Analysis
Scientific Research Applications
Estrogen Receptor Modulators Research
1-(2-Methoxyethyl)piperidin-4-ol derivatives have been investigated in the design and synthesis of novel Selective Estrogen Receptor Modulators (SERMs). These compounds, evaluated for their potential in treating estrogen-responsive human breast cancer cells, demonstrated moderate activity. Further modifications led to enhanced cytotoxicity against these cells, suggesting potential applications in cancer research and treatment (Yadav et al., 2011).
Anticonvulsant Drug Research
Studies on the structural and electronic properties of anticonvulsant drugs, including this compound derivatives, have been conducted. Crystal structures of these compounds were analyzed to understand their pharmaceutical potential. The research involved X-ray diffraction and molecular-orbital calculations to elucidate their structural characteristics, which could inform the development of new anticonvulsant medications (Georges et al., 1989).
Photodynamic Antimicrobial Activity
A study explored the synthesis and photodynamic antimicrobial activity of a complex involving 1-(2-Methoxyethyl)piperidine. This complex was loaded into silica nanoparticles, modified with ampicillin, and showed significant photoinactivation of Staphylococcus aureus. This research suggests potential applications in antimicrobial treatments using photodynamic therapy (Magadla & Nyokong, 2020).
Corrosion Inhibition Research
In the field of materials science, derivatives of this compound have been examined for their corrosion inhibition properties on iron. This research involved quantum chemical calculations and molecular dynamics simulations, offering insights into the potential use of these compounds in protecting metals from corrosion (Kaya et al., 2016).
Monoamine Transporter Research
Research on optically active molecules based on a this compound template has been conducted for potential applications in treating neurological disorders. These molecules showed varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, which are critical in drug abuse, depression, and attention deficit hyperactivity disorder treatments (Kharkar et al., 2009).
Safety and Hazards
The safety information for “1-(2-Methoxyethyl)piperidin-4-ol” indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, avoiding breathing dust/fume/gas/mist/vapours/spray . It should be stored in a well-ventilated place and kept tightly closed .
Properties
IUPAC Name |
1-(2-methoxyethyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-11-7-6-9-4-2-8(10)3-5-9/h8,10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWUZVDERRAYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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